(4-Bromophenylsulfanyl)pyruvate
Description
(4-Bromophenylsulfanyl)pyruvate is an organosulfur compound derived from pyruvate, featuring a 4-bromophenylsulfanyl substituent. Its molecular formula is C₉H₇BrO₃S, with a monoisotopic mass of 273.93 Da and an InChIKey identifier QJDFZNIKGFGPCR-UHFFFAOYSA-N . Structurally, it combines the α-keto acid backbone of pyruvate with a brominated aromatic thioether group, which may confer unique reactivity and biological properties.
Properties
Molecular Formula |
C9H6BrO3S- |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
3-(4-bromophenyl)sulfanyl-2-oxopropanoate |
InChI |
InChI=1S/C9H7BrO3S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4H,5H2,(H,12,13)/p-1 |
InChI Key |
QJDFZNIKGFGPCR-UHFFFAOYSA-M |
SMILES |
C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)C(=O)[O-])Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Pyruvate (C₃H₄O₃)
Pyruvate, the parent α-keto acid, is a central metabolite in glycolysis and the tricarboxylic acid (TCA) cycle. It serves as a precursor for amino acids, fatty acids, and carbohydrates. Unlike (4-Bromophenylsulfanyl)pyruvate, pyruvate lacks aromatic or halogenated substituents, making it more hydrophilic and reactive in enzymatic assays. Fluorimetric assays for pyruvate demonstrate high specificity, with minimal interference from α-ketoacids like oxaloacetate or structurally similar compounds like lactate .
Creatine Pyruvate
Creatine pyruvate (Cr-Pyr), a hybrid of creatine and pyruvate, has been studied in broiler chickens for its dual effects on lipid and protein metabolism. It reduces hepatic triglycerides and serum cholesterol while enhancing fatty acid oxidation via upregulation of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase I (CPT1) . In contrast, (4-Bromophenylsulfanyl)pyruvate’s bromophenylsulfanyl group may alter its bioavailability or metabolic pathways compared to Cr-Pyr, though direct comparative studies are lacking.
4-[2-(4-Bromophenylsulfanyl)ethyl]pyridine
This compound shares the 4-bromophenylsulfanyl moiety but replaces the pyruvate group with a pyridine ring. It is used as a protective group in synthesizing self-assembled monolayers and molecular wires, highlighting the versatility of bromophenylsulfanyl derivatives in materials science .
Other α-Ketoacids (e.g., Oxaloacetate, α-Ketoglutarate)
α-Ketoacids like oxaloacetate (C₄H₄O₅) and α-ketoglutarate (C₅H₆O₅) share the reactive keto group but lack sulfur or aromatic substituents.
Comparative Data Table
Research Findings and Implications
- Metabolic Engineering: Pyruvate derivatives are critical targets for microbial production, with strategies including enzyme deregulation (e.g., pyruvate dehydrogenase in Corynebacterium glutamicum) and redox balancing .
- Biological Activity : Cr-Pyr demonstrates lipid-lowering effects in broiler chickens, suggesting that substituents on pyruvate (e.g., bromophenylsulfanyl) may modulate similar pathways .
- Analytical Specificity : Fluorimetric assays for pyruvate are minimally affected by FAD or TPP omission but require pyruvate oxidase and HRP . The bulkier bromophenylsulfanyl group in (4-Bromophenylsulfanyl)pyruvate may hinder enzyme binding, necessitating assay optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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